molecular formula C14H12N2O4S B12793723 Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide CAS No. 1835-71-8

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide

Cat. No.: B12793723
CAS No.: 1835-71-8
M. Wt: 304.32 g/mol
InChI Key: GBXDBWABBXCMOL-UHFFFAOYSA-N
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Description

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide is a complex organic compound with the molecular formula C14H12N2O4S. This compound is known for its unique structure, which includes a combination of hydroxy, oxido, amino, benzyl, thio, and azane oxide groups. It has a molecular weight of 304.32 g/mol and is characterized by its high boiling point of 495.3°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzyl Thioether: This involves the reaction of a benzyl halide with a thiol compound under basic conditions to form the benzyl thioether.

    Introduction of the Hydroxy and Oxido Groups: The hydroxy and oxido groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxido groups.

    Reduction: Reduction reactions can convert oxido groups back to hydroxy groups.

    Substitution: The benzyl thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxido groups, while reduction reactions may yield compounds with more hydroxy groups.

Scientific Research Applications

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and oxido groups can participate in redox reactions, affecting cellular processes. The thioether group can interact with proteins and enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide can be compared with other similar compounds, such as:

    Benzyl(benzylidene)azane oxide: Similar structure but lacks the hydroxy and oxido groups.

    4,4’-Dinitro-dibenzylsulfide: Contains nitro groups instead of hydroxy and oxido groups.

    Thiazole Derivatives: Compounds with similar thioether and amino functionalities but different core structures.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

1835-71-8

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H12N2O4S/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2

InChI Key

GBXDBWABBXCMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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